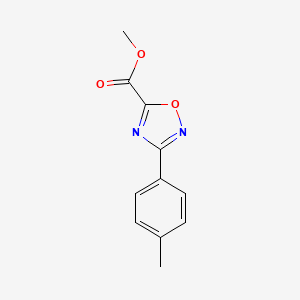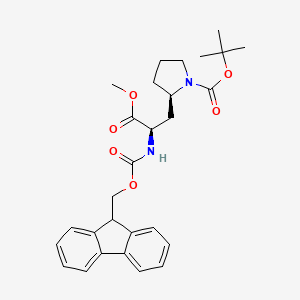
2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate is a complex organic compound with a molecular formula of C22H26N2O7. This compound is notable for its unique structure, which includes a piperidine ring substituted with a benzyloxyamino group and a tert-butoxycarbonyl (boc) protecting group. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the Benzyloxyamino Group: The benzyloxyamino group is introduced via nucleophilic substitution reactions.
Protection with Boc Group: The tert-butoxycarbonyl (boc) group is added to protect the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxyamino group.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The boc group serves as a protective moiety, ensuring the compound’s stability during biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylic acid benzyl ester ethanedioate
- (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylic acid ethyl ester ethanedioate
- (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylic acid methyl ester ethanedioate
Uniqueness
2-Ethyl (2R,5S)-1-boc-5-(benzyloxyamino)piperidine-2-carboxylate is unique due to its combination of a piperidine ring, benzyloxyamino group, and boc protecting group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C20H30N2O5 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-5-25-18(23)17-12-11-16(13-22(17)19(24)27-20(2,3)4)21-26-14-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3/t16-,17+/m0/s1 |
Clé InChI |
SMKPOQAIVWXDFN-DLBZAZTESA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


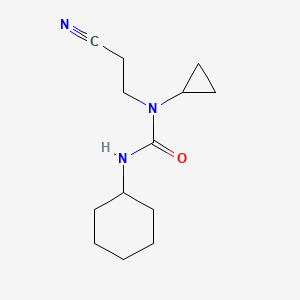
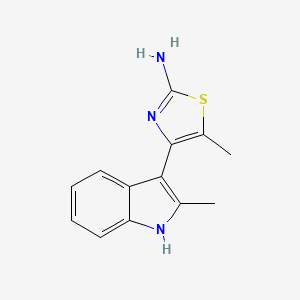
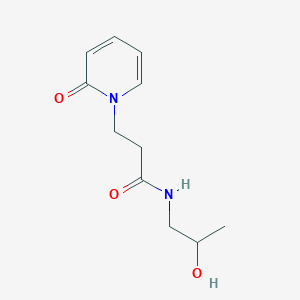
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
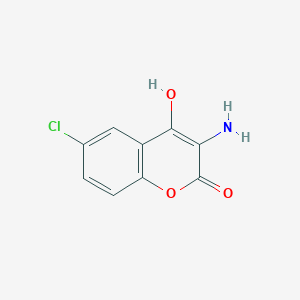
![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)

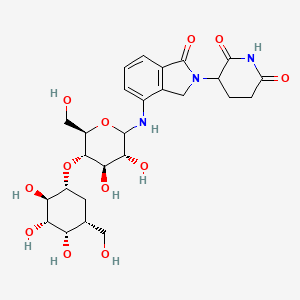
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
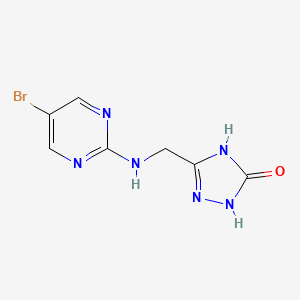
![[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)
